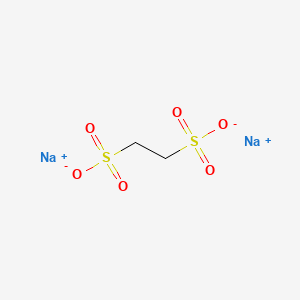

Sodium 1,2-ethanedisulfonate

Übersicht

Beschreibung

Sodium 1,2-ethanedisulfonate is a useful research compound. Its molecular formula is C2H6NaO6S2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.

Biochemical Pathways

As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .

Pharmacokinetics

Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.

Result of Action

As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .

Biochemische Analyse

Biochemical Properties

Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .

Cellular Effects

Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.

Molecular Mechanism

At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .

Transport and Distribution

Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.

Subcellular Localization

Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium 1,2-ethanedisulfonate is primarily utilized in the pharmaceutical industry for its role as a salt-forming agent in drug formulations. It is particularly notable for its use in:

- Antipsychotic Medications : this compound is used to create salts with active pharmaceutical ingredients, enhancing their solubility and stability. This application is crucial for the formulation of certain antipsychotic drugs, where it serves as an edisylate to improve bioavailability and therapeutic efficacy .

- Bidentate Ligand : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. This property is leveraged in the development of metal-based drugs and diagnostic agents .

Case Study: Antipsychotic Formulations

Research has shown that incorporating this compound into antipsychotic formulations can lead to improved solubility profiles compared to traditional hydrochloride salts. For instance, studies indicate that formulations using this compound exhibit better dissolution rates, which is critical for achieving therapeutic concentrations in patients .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent and stabilizing agent due to its unique chemical properties:

- Ion Chromatography : It is utilized in ion chromatography as an eluent or buffer component. Its ability to form stable complexes with various cations enhances the separation efficiency of analytes .

- Proton Transfer Studies : The compound has been employed in studies investigating proton transfer mechanisms in complexation reactions. Its dual sulfonate groups allow it to engage effectively in proton exchange processes, making it a valuable tool for researchers studying acid-base equilibria .

Beyond pharmaceuticals and analytical chemistry, this compound finds applications in various industrial processes:

- Surfactant Production : The compound can be used as a surfactant or emulsifier in cosmetic formulations and cleaning products due to its amphiphilic nature .

- Water Treatment : Its properties make it suitable for use in water treatment processes where it can help stabilize colloidal systems and enhance the removal of impurities .

Toxicology and Safety Considerations

While this compound is generally considered safe when used appropriately, it is essential to adhere to safety guidelines:

Eigenschaften

CAS-Nummer |

5325-43-9 |

|---|---|

Molekularformel |

C2H6NaO6S2 |

Molekulargewicht |

213.19 g/mol |

IUPAC-Name |

disodium;ethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8); |

InChI-Schlüssel |

XTZUFSDRWFDYGH-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5325-43-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?

A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.